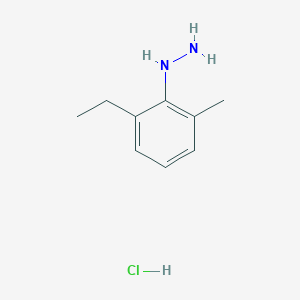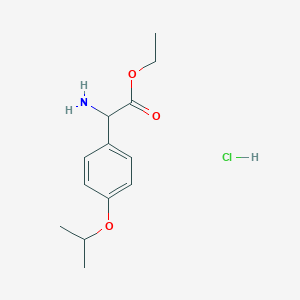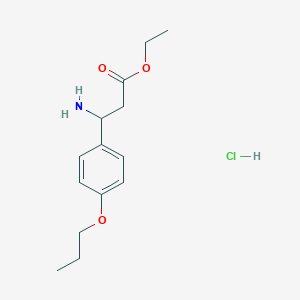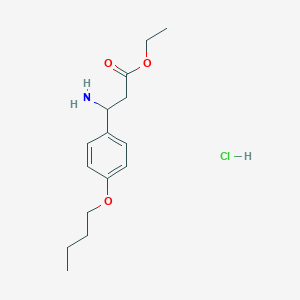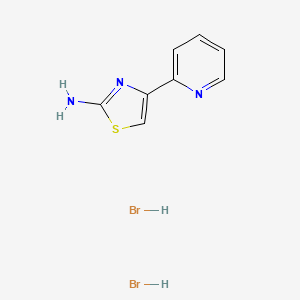![molecular formula C10H13NO B1341067 3-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 107268-37-1](/img/structure/B1341067.png)
3-[(2-Methylprop-2-en-1-yl)oxy]aniline
Vue d'ensemble
Description
“3-[(2-Methylprop-2-en-1-yl)oxy]aniline” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-methyl-2-propenyl)oxy]aniline . The InChI code is 1S/C10H13NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7,11H2,2H3 .Physical And Chemical Properties Analysis
The compound is a liquid . The storage temperature and other physical and chemical properties are not specified in the available sources .Applications De Recherche Scientifique
Influence of Synthesis Conditions on Physicochemical Properties
Poly-2-(1-methylbut-2-en-1-yl)aniline, a polymer related to the chemical structure of interest, was synthesized to explore the impact of synthesis conditions on its physicochemical properties. The study found that properties such as morphology, solubility, and luminescent intensity depended significantly on the doping agent used during synthesis, with FeCl3 as an oxidizing agent enhancing luminescence intensity. This polymer demonstrated potential as an active material in moisture sensors, highlighting its applicability in the development of sensitive and responsive materials for environmental monitoring (Andriianova et al., 2021).
Palladium(II)-catalyzed Amination
The palladium-catalyzed amination of isoprene with aniline, a reaction related to the synthesis of compounds similar to "3-[(2-Methylprop-2-en-1-yl)oxy]aniline", showed high selectivity and yield. This process underscores the versatility and efficiency of palladium-catalyzed reactions in creating complex organic compounds with specific functional groups, opening avenues for the synthesis of novel materials and chemicals with designed properties (Petrushkina et al., 2005).
Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes
Research into luminescent materials led to the development of tetradentate bis-cyclometalated platinum complexes with potential electroluminescence applications. These complexes exhibit a broad emission spectrum covering from blue to red, with significant quantum yields. Such materials are promising for organic light-emitting diode (OLED) technology, indicating the role of aniline derivatives in advancing materials for electronic and photonic devices (Vezzu et al., 2010).
Anticorrosive Behavior of Aromatic Epoxy Monomers
Aromatic epoxy monomers, including those related to "this compound", were investigated for their anticorrosive properties on carbon steel in acidic solutions. The study combined computational and experimental techniques to demonstrate that these monomers act as effective corrosion inhibitors. This research highlights the potential of aniline derivatives in industrial applications, particularly in enhancing the durability and lifespan of metals in corrosive environments (Dagdag et al., 2019).
DFT Theoretical Studies of Anions of Aniline and Its Derivatives
Theoretical studies on the anions of aniline and its derivatives provided insight into their molecular and electronic structures, vibrational frequencies, and infrared intensities. Such detailed understanding aids in the design and synthesis of new aniline-based compounds with tailored properties for specific applications in chemistry and materials science (Vakula et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methylprop-2-enoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJSMCCRLTQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


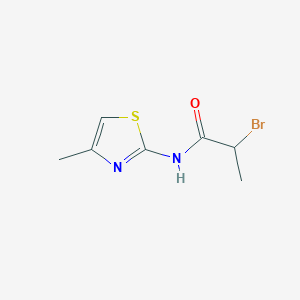

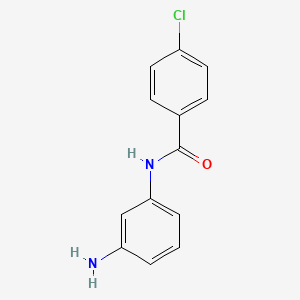
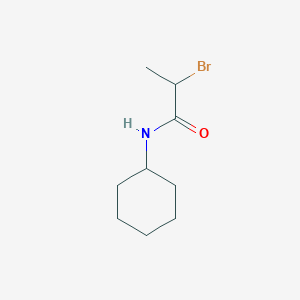
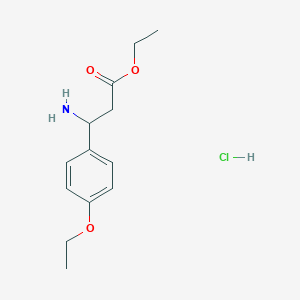
![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

